![molecular formula C22H44O3S2 B12626072 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid CAS No. 917920-02-6](/img/structure/B12626072.png)
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is a compound characterized by the presence of a disulfide bond linking two 11-carbon chains, each containing a terminal hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid typically involves the formation of a disulfide bond between two molecules of 11-hydroxyundecanoic acid. This can be achieved through the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Potential use in drug delivery systems due to its ability to form stable disulfide bonds.
Industry: Utilized in the production of self-assembled monolayers (SAMs) for surface modification and biosensing applications
Wirkmechanismus
The mechanism of action of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stability and function of proteins and other biomolecules. The compound can modulate the redox state of cells and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(11-hydroxyundecyl) disulfide: Similar structure but lacks the carboxylic acid group.
11-Mercaptoundecanoic acid: Contains a thiol group instead of a disulfide bond.
Uniqueness
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is unique due to its combination of a disulfide bond and terminal hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
917920-02-6 |
|---|---|
Molekularformel |
C22H44O3S2 |
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
11-(11-hydroxyundecyldisulfanyl)undecanoic acid |
InChI |
InChI=1S/C22H44O3S2/c23-19-15-11-7-3-1-4-8-12-16-20-26-27-21-17-13-9-5-2-6-10-14-18-22(24)25/h23H,1-21H2,(H,24,25) |
InChI-Schlüssel |
FROPBZUYXQWALA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCO)CCCCCSSCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


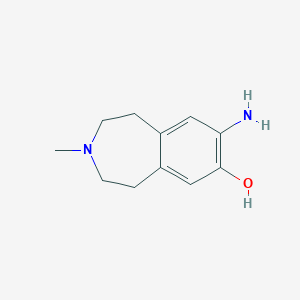

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
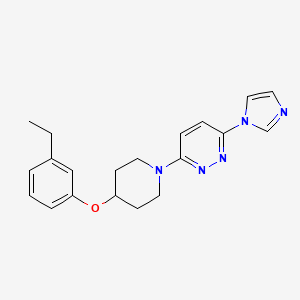
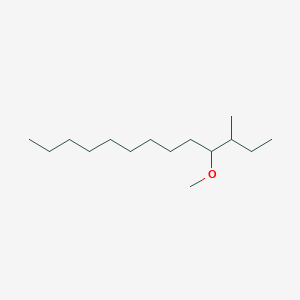
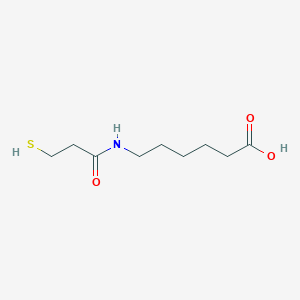
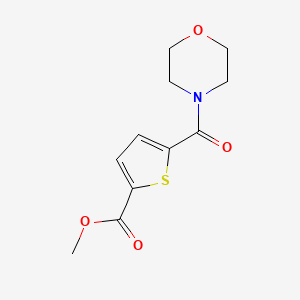
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

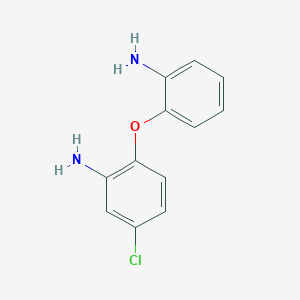
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
